molecular formula C6H13Cl2N3 B12456624 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride CAS No. 2606888-98-4

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride

Katalognummer: B12456624
CAS-Nummer: 2606888-98-4
Molekulargewicht: 198.09 g/mol
InChI-Schlüssel: FROQEVNOSXZXPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes both ethyl and methyl substituents on the pyrazole ring, making it a valuable building block for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride typically involves the reaction of 3-ethyl-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include:

    Solvent: Ethanol or water

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazole oxides

    Reduction: Formation of hydropyrazoles

    Substitution: Introduction of different substituents on the pyrazole ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like N-bromosuccinimide

Major Products

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties

    Medicine: Explored as a potential lead compound for drug development

    Industry: Utilized in the production of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
  • 1-ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
  • 3-ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness

3-ethyl-1-methyl-1H-pyrazol-4-aminedihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

2606888-98-4

Molekularformel

C6H13Cl2N3

Molekulargewicht

198.09 g/mol

IUPAC-Name

3-ethyl-1-methylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-3-6-5(7)4-9(2)8-6;;/h4H,3,7H2,1-2H3;2*1H

InChI-Schlüssel

FROQEVNOSXZXPC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN(C=C1N)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.